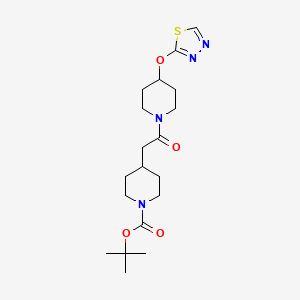

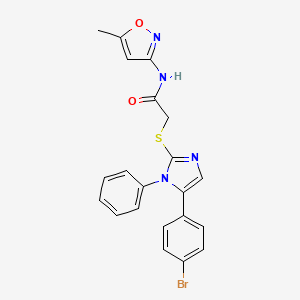

![molecular formula C15H15F3N2OS B2611074 Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-95-3](/img/structure/B2611074.png)

Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It is also known as isoxaflutole . The IUPAC name for this compound is 5-cyclopropylisoxazol-4-yl 2- (methylsulfonyl)-4- (trifluoromethyl)phenyl ketone . The CAS Registry Number is 141112-29-0 .

Molecular Structure Analysis

The molecular formula of this compound is C15H12F3NO4S . The structure includes a cyclopropyl group, an isoxazole ring, and a trifluoromethyl group .Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis Approaches : A notable mention is the synthesis of ciproxifan, a histamine H3-receptor antagonist, illustrating the utility of cyclopropyl derivatives in medicinal chemistry. The synthesis process leverages SNAr reactions for acylated fluoroaromatics, emphasizing the chemical versatility of cyclopropyl compounds (Stark, 2000).

Catalyst- and Solvent-Free Synthesis : The development of efficient synthesis methods for heterocyclic compounds, such as the regioselective synthesis of benzamide derivatives, underscores the role of cyclopropyl-containing molecules in facilitating novel synthetic routes. These methods highlight the compound's contribution to green chemistry by minimizing environmental impact (Moreno-Fuquen et al., 2019).

Biological Applications

Anti-Mycobacterial Agents : Cyclopropyl methanones have been investigated for their anti-tubercular activities, demonstrating significant potential in treating tuberculosis. This research indicates cyclopropyl compounds' capacity to inhibit mycobacterial growth, paving the way for new therapeutic agents (Dwivedi et al., 2005).

NMDA Receptor Antagonists : The synthesis and evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid highlight the application of cyclopropyl compounds in neuroscience. These analogues serve as competitive antagonists for the NMDA receptor, offering insights into the development of treatments for neurological disorders (Dappen et al., 2010).

Environmental and Agricultural Research

Soil Metabolism and Herbicide Activity : Research on the herbicide isoxaflutole provides an example of cyclopropyl compounds' environmental applications. Studies on its soil metabolism and the activity of its metabolites in corn fields demonstrate cyclopropyl derivatives' effectiveness and environmental fate, contributing to sustainable agricultural practices (Rouchaud et al., 2002).

Mechanism of Action

properties

IUPAC Name |

cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2OS/c16-15(17,18)12-5-1-10(2-6-12)9-22-14-19-7-8-20(14)13(21)11-3-4-11/h1-2,5-6,11H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLPJLJVAXCYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

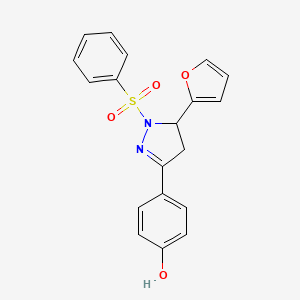

![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2611005.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)